3,3,5,5-Tetramethylcyclohexane-1-carbonitrile
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Overview
Description
3,3,5,5-Tetramethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C11H19N It is characterized by a cyclohexane ring substituted with four methyl groups and a nitrile group at the 1-position
Scientific Research Applications
3,3,5,5-Tetramethylcyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylcyclohexane-1-carbonitrile typically involves the reaction of 3,3,5,5-Tetramethylcyclohexanone with a suitable nitrile source under specific conditions. One common method is the reaction of the ketone with sodium cyanide in the presence of a catalyst such as ammonium chloride. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to yield the desired nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The compound may also participate in various biochemical pathways, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
1,1,3,5-Tetramethylcyclohexane: A structurally similar compound with four methyl groups on the cyclohexane ring but lacking the nitrile group.
3,3,5-Trimethylcyclohexanone: Similar in structure but with a ketone group instead of a nitrile group.
Uniqueness
3,3,5,5-Tetramethylcyclohexane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The nitrile group allows for a wider range of chemical transformations and interactions, making this compound valuable in various research and industrial contexts.
Properties
IUPAC Name |
3,3,5,5-tetramethylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-10(2)5-9(7-12)6-11(3,4)8-10/h9H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVBITVAJIQOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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